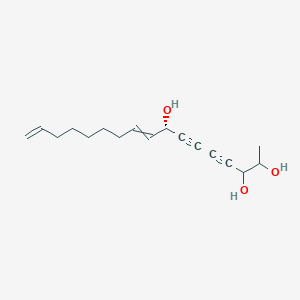
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is a polyacetylene compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Backbone: This step involves the construction of the heptadeca backbone through reactions such as coupling and cyclization.
Introduction of Double and Triple Bonds:
Hydroxylation: The addition of hydroxyl groups at specific positions is usually done through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure precise control over reaction conditions and yield optimization.
Chemical Reactions Analysis
Types of Reactions
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double and triple bonds, along with hydroxyl groups, allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(8S)-Deca-4,6-diyne-1,8-di-O-β-D-glucopyranoside: Another polyacetylene with similar structural features.
(7R,8S,7′E)-4-hydroxy-3,5′-dimethoxy-7,4′-epoxy-8,3′-neolign-7′-ene-9,9′-diol 9′-ethyl ether: A compound with similar hydroxyl and alkyne functionalities.
Uniqueness
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
870990-64-0 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(8S)-heptadeca-9,16-dien-4,6-diyne-2,3,8-triol |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-12-16(19)13-10-11-14-17(20)15(2)18/h3,9,12,15-20H,1,4-8H2,2H3/t15?,16-,17?/m0/s1 |
InChI Key |
BEZRAMBFCSSHHE-CGZBRXJRSA-N |
Isomeric SMILES |
CC(C(C#CC#C[C@H](C=CCCCCCC=C)O)O)O |
Canonical SMILES |
CC(C(C#CC#CC(C=CCCCCCC=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

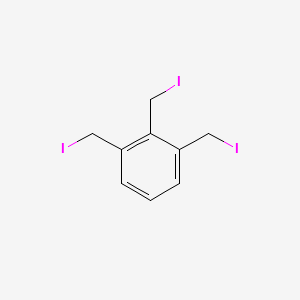
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
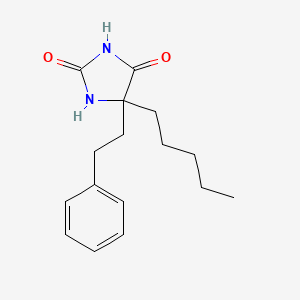
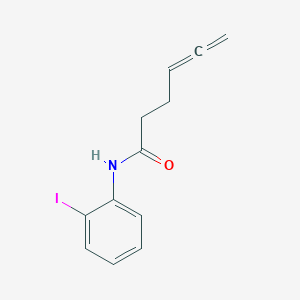

![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
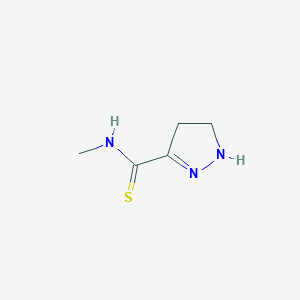
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
